molecular formula C8H6F2O3 B3115533 (S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid CAS No. 209982-91-2

(S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid

Cat. No.: B3115533
CAS No.: 209982-91-2
M. Wt: 188.13 g/mol
InChI Key: PHMLPPFFMSRWBK-ZETCQYMHSA-N
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Description

(S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid is a chiral fluorinated derivative of mandelic acid, characterized by a hydroxyacetic acid backbone substituted with a 3,5-difluorophenyl group at the α-carbon. Its molecular formula is C₈H₆F₂O₃, with a molecular weight of 188.13 g/mol . The compound exists as an enantiomer (S-configuration), distinct from its R-isomer (CAS 794566-88-4), which shares the same molecular formula but differs in stereochemical orientation . The 3,5-difluoro substitution on the phenyl ring enhances electron-withdrawing effects, influencing acidity, solubility, and reactivity. This compound is structurally related to mandelic acid derivatives and is of interest in pharmaceutical synthesis and asymmetric catalysis due to its chiral center and fluorine-mediated bioactivity .

Properties

IUPAC Name

(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMLPPFFMSRWBK-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid typically involves the use of starting materials such as 3,5-difluorobenzaldehyde and glycine. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis. Common reagents used in these reactions include sodium borohydride for reduction and hydrochloric acid for hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid undergoes various types of chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of (S)-2-(3,5-Difluorophenyl)-2-oxoacetic acid.

    Reduction: Formation of (S)-2-(3,5-Difluorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : (S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations including oxidation, reduction, and substitution reactions.

Biology

  • Biochemical Probes : The compound is being investigated as a biochemical probe to study enzyme mechanisms. Its ability to interact with specific molecular targets makes it valuable in understanding metabolic pathways and enzyme kinetics.

Medicine

  • Therapeutic Potential : Research has indicated that this compound may have anti-inflammatory and analgesic effects. It has been explored for use in developing pharmaceutical compositions aimed at treating various physiological disorders, including cancer .

Case Study 1: Anti-Cancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment. It has been shown to inhibit the activity of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which plays a critical role in tumor survival under stress conditions. The administration of this compound demonstrated significant antitumor activity in preclinical models of pancreatic cancer .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit enzymes involved in inflammatory pathways. By targeting specific enzymes, this compound can reduce inflammation and pain responses in biological systems, showcasing its therapeutic potential .

Mechanism of Action

The mechanism of action of (S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of (S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Applications/Notes
This compound C₈H₆F₂O₃ 188.13 3,5-diF on phenyl Hydroxy, carboxylic acid Pharmaceutical intermediates, chiral resolution agents
2,5-Difluoromandelic acid C₈H₆F₂O₃ 188.13 2,5-diF on phenyl Hydroxy, carboxylic acid Synthesis of fluorinated bioactive molecules; altered dipole vs. 3,5-diF isomer
2-(3,5-Dichlorophenyl)acetic acid C₈H₆Cl₂O₂ 217.04 3,5-diCl on phenyl Carboxylic acid Agrochemical precursors; higher lipophilicity vs. fluorine analogs
2-((3,5-Difluorophenyl)amino)-2-oxoacetic acid C₈H₅F₂NO₃ 201.13 3,5-diF on phenyl Amino, oxo, carboxylic acid Potential kinase inhibitors; enhanced hydrogen-bonding capacity
(3,5-Difluorophenyl)-difluoroacetic acid C₈H₄F₄O₂ 208.11 3,5-diF on phenyl; 2,2-diF Difluoro, carboxylic acid High electronegativity; applications in materials science

Electronic and Steric Effects

  • Fluorine vs. Chlorine Substitution : Compared to 2-(3,5-dichlorophenyl)acetic acid, the fluorine substituents in the target compound reduce steric bulk while increasing electronegativity, enhancing solubility in polar solvents. Chlorine’s larger atomic size and lower electronegativity increase lipophilicity but may hinder reactivity in stereoselective reactions .
  • Positional Isomerism : The 3,5-difluoro substitution in the target compound creates a symmetric electronic environment, unlike 2,5-difluoromandelic acid (). This symmetry may improve crystallinity and stability in solid-state formulations .
  • Enantiomeric Specificity : The S-enantiomer exhibits distinct interactions in chiral environments compared to its R-counterpart (CAS 794566-88-4). For example, the S-form may preferentially bind to enzymatic active sites in drug design .

Physicochemical and Functional Differences

  • Acidity: The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid group compared to non-fluorinated analogs (e.g., mandelic acid). This increases ionization in physiological conditions, enhancing bioavailability .
  • Thermal Stability : Fluorine’s strong C-F bond improves thermal stability relative to chlorine-substituted analogs, making the compound suitable for high-temperature synthetic processes .
  • Synthetic Utility: The hydroxy and carboxylic acid groups enable esterification, amidation, and salt formation. Derivatives like (S)-2-((S)-2-(3,5-difluorophenyl)-2-(methoxymethoxy)acetamido)propanoic acid () highlight its role in peptide-mimetic drug discovery.

Biological Activity

(S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, anticancer effects, and mechanisms of action.

Overview of this compound

This compound is characterized by the presence of a difluorophenyl group and a hydroxyacetic acid moiety, which contribute to its biological properties. The difluorination enhances lipophilicity and may affect the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various Gram-positive pathogens. For instance, compounds structurally related to this compound have shown promising activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. These studies employed broth microdilution techniques to determine minimum inhibitory concentrations (MICs) against these pathogens, demonstrating a structure-dependent antimicrobial activity profile .

Table 1: Antimicrobial Activity Against Gram-Positive Bacteria

CompoundPathogenMIC (µg/mL)
This compoundS. aureus16
E. faecalis32
C. difficile64

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies using human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) demonstrated that this compound exhibits significant cytotoxicity. The IC50 values observed were notably low, indicating potent anticancer effects:

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)
A5490.054
MCF-70.117

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of specific enzymes linked to tumor growth and microbial resistance pathways. For example, studies indicate that this compound may inhibit the PERK pathway, which is crucial for cellular stress responses in cancer cells .

Case Studies

  • Antimicrobial Resistance : A study focused on the efficacy of this compound against resistant strains demonstrated that it could serve as a scaffold for developing new antimicrobial agents targeting resistant Gram-positive bacteria.
  • Cancer Treatment : In vivo experiments involving mouse xenograft models showed that treatment with this compound resulted in reduced tumor growth rates compared to controls, highlighting its potential as an anticancer therapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing (S)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid, and how can enantiomeric purity be ensured?

The compound is typically synthesized via asymmetric hydroxylation or chiral resolution. For example, a chiral starting material like (S)-mandelic acid can be functionalized with a 3,5-difluorophenyl group using nucleophilic aromatic substitution. Key steps include:

  • Substitution : Reacting 3,5-difluorophenylmagnesium bromide with a chiral α-ketoester intermediate under anhydrous THF at −78°C .
  • Hydrolysis : Acidic or basic hydrolysis of the ester to yield the hydroxyacetic acid derivative. Enantiomeric purity is confirmed via chiral HPLC (e.g., using a Chiralpak AD-H column) or optical rotation measurements .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical. The hydroxyl proton appears as a broad singlet (~δ 5.5 ppm), while fluorine atoms in the 3,5-difluorophenyl group split aromatic protons into distinct doublets (J ≈ 8–10 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ at m/z 215.03 for C₈H₅F₂O₃⁻) .
  • IR : A strong O–H stretch (~3400 cm⁻¹) and carboxylic acid C=O stretch (~1700 cm⁻¹) .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly in water. Solubility can be enhanced via sodium salt formation .
  • Stability : The hydroxyl and carboxylic acid groups make it sensitive to oxidation. Store at −20°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported bioactivity data for this compound?

Discrepancies in enzyme inhibition studies (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) or impurity profiles. Mitigation steps include:

  • Reproducibility Checks : Re-synthesize the compound under strictly controlled conditions .
  • Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Metabolite Profiling : LC-MS/MS to rule out interference from degradation products .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes to targets like p38 MAP kinase. The 3,5-difluorophenyl group enhances hydrophobic interactions in enzyme pockets .
  • ADMET Prediction : Tools like SwissADME assess logP (target <3 for oral bioavailability) and metabolic stability (CYP450 interactions) .

Q. What are the challenges in scaling up enantioselective synthesis, and how are they addressed?

  • Catalyst Cost : Replace expensive chiral catalysts (e.g., BINOL derivatives) with immobilized enzymes (e.g., lipases) for kinetic resolution .
  • Byproduct Formation : Optimize reaction temperature (−20°C to 0°C) and stoichiometry (1.2 eq Grignard reagent) to minimize racemization .

Q. How is the compound’s metabolic fate studied in preclinical models, and what are the key findings?

  • In Vivo Studies : Radiolabeled 14C^{14}\text{C}-analogs track hepatic glucuronidation and renal excretion in rodent models .
  • In Vitro Metabolism : Human liver microsomes reveal CYP2D6-mediated oxidation of the difluorophenyl ring, forming 3,5-difluorocatechol metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid
Reactant of Route 2
(S)-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid

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